molecular formula C11H11BrN2O2 B13676647 Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Katalognummer: B13676647
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: SHIOBTDXYAFVSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-4-methylbenzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with a bromine atom at position 6, a methyl group at position 4, and an ethyl carboxylate ester at position 2. This compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly in drug design where halogenated heterocycles are valued for their bioactivity .

These may involve cyclization reactions between substituted diamines and carboxylate esters, with bromine introduced via electrophilic substitution or via brominated precursors .

Eigenschaften

Molekularformel

C11H11BrN2O2

Molekulargewicht

283.12 g/mol

IUPAC-Name

ethyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-5-7(12)4-6(2)9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14)

InChI-Schlüssel

SHIOBTDXYAFVSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of 4-methyl-1,2-phenylenediamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Wirkmechanismus

The mechanism of action of Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

Structural Differences :

  • Core Heterocycle : The benzofuran derivative (CAS 308295-64-9) replaces the benzimidazole’s nitrogen atoms with an oxygen atom, reducing hydrogen-bonding capacity and basicity.
  • Substituents: Additional groups include a 2-methyl, 5-[(E)-3-phenylpropenoxy], and 3-carboxylate, introducing steric bulk and extended conjugation compared to the simpler benzimidazole analog .

Physicochemical Properties :

Property Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate (Inferred) Ethyl 6-Bromo-2-methylbenzofuran-3-carboxylate
Molecular Weight ~283 g/mol 415.3 g/mol
XLogP3 ~3.5 (estimated) 5.7
Hydrogen Bond Acceptors 4 (2 imidazole N, 2 ester O) 4 (furan O, ester O)
Rotatable Bonds 3 (ethyl ester) 7

Functional Implications :

Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Structural Differences :

  • Heteroatoms : The benzoxazine core contains one oxygen and one nitrogen atom in a partially saturated ring, contrasting with the fully aromatic benzimidazole.

Role of Substituents: Bromine and Methyl Groups

  • Bromine : Enhances molecular weight and lipophilicity. In benzimidazoles, bromine at position 6 may facilitate halogen bonding with biological targets, a feature exploited in kinase inhibitors and antimicrobial agents.

Data Table: Key Comparative Properties

Compound Type Benzimidazole Derivative Benzofuran Derivative Benzoxazine Derivative
Core Structure Benzimidazole (N-containing) Benzofuran (O-containing) Benzoxazine (O/N, partially saturated)
Molecular Weight (g/mol) ~283 415.3 ~300 (estimated)
XLogP3 ~3.5 5.7 ~3.0 (estimated)
Hydrogen Bond Acceptors 4 4 3
Rotatable Bonds 3 7 4

Biologische Aktivität

Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate (EBMBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

EBMBC features a benzimidazole core, which is known for its diverse biological activities. The compound's molecular formula is C11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2} with a molecular weight of 287.09 g/mol. The presence of bromine at the 6-position and a methyl group at the 4-position contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that EBMBC exhibits antimicrobial effects against various pathogens. The bromine substitution enhances the compound's binding affinity to biological targets, which may improve its effectiveness compared to non-halogenated analogs. Preliminary studies have shown that compounds in the benzimidazole class often possess significant antimicrobial properties, making EBMBC a candidate for further investigation in this area.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. EBMBC has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth, potentially through enzyme inhibition or receptor binding .

Enzyme Inhibition

EBMBC has been identified as a potential inhibitor of specific enzymes involved in disease mechanisms. For instance, studies have focused on its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management. The compound's structure allows it to selectively inhibit COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects .

Synthesis

The synthesis of EBMBC involves multiple steps, typically starting from easily accessible benzimidazole derivatives. A common synthetic route includes:

  • Formation of the Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of bromine at the 6-position is performed using brominating agents under controlled conditions.
  • Esterification : Finally, the carboxylic acid group is converted into an ethyl ester using standard esterification techniques.

The overall yield and purity of EBMBC can vary based on the synthetic route employed .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the efficacy of EBMBC against Streptococcus pneumoniae , revealing that it acts as a narrow-spectrum inhibitor with significant potency. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that EBMBC effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Comparative Analysis

To highlight the uniqueness of EBMBC among similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylateC11H10BrN3O2C_{11}H_{10}BrN_{3}O_{2}Bromine and methyl substitutions enhance biological activity
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylateC10H10BrN3O2C_{10}H_{10}BrN_{3}O_{2}Lacks ethyl group; reduced solubility
Ethyl 6-Bromo-4-fluorobenzimidazole-2-carboxylateC11H10BrFN2O2C_{11}H_{10}BrFN_{2}O_{2}Fluorine substitution may alter reactivity

This table illustrates how EBMBC stands out due to its specific halogen substitutions that may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves cyclization reactions. For example, a general procedure for analogous esters (e.g., benzoxazole carboxylates) involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via precipitation . For Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate, optimization may include adjusting reaction time, temperature, and stoichiometric ratios of brominated intermediates. Monitoring by TLC or HPLC is critical to track intermediate formation and minimize side products.

Q. How can crystallographic data be used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software suites like SHELX (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and ring puckering parameters . For example, Cremer-Pople coordinates can quantify deviations from planarity in the benzimidazole ring . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

Q. What analytical techniques are suitable for assessing purity and identifying impurities?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or UHPLC (with UV/vis detection) identifies impurities. For brominated analogs, halogen-specific detectors (e.g., XRF) may enhance sensitivity. Reference standards, such as those listed for related brominated compounds (e.g., 4-Bromo-3,5-dimethyl phenyl-N-methyl carbamate), can aid in impurity profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic environment of the bromine substituent. For instance, Fukui indices may predict sites susceptible to nucleophilic attack. Comparing results with crystallographic data (e.g., bond lengths near the bromine atom) validates computational models .

Q. What experimental strategies resolve contradictions in NMR spectral assignments for this compound?

Discrepancies in proton/carbon shifts (e.g., overlapping peaks) can be addressed via 2D NMR (HSQC, HMBC) to correlate signals. For example, the methyl group at position 4 may exhibit distinct coupling patterns in NOESY experiments due to steric hindrance from the benzimidazole ring. Cross-referencing with analogous structures (e.g., Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate) helps validate assignments .

Q. How does ring puckering in the benzimidazole moiety influence the compound's biological activity?

Conformational analysis using Cremer-Pople coordinates quantifies non-planarity in the benzimidazole ring . Molecular dynamics simulations can correlate puckering amplitudes (e.g., θ and φ angles) with binding affinity in enzyme assays. For example, increased puckering may sterically hinder interactions with target proteins.

Q. What methodologies are recommended for studying the compound's stability under varying pH and temperature conditions?

Accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress) paired with LC-MS analysis identify degradation pathways. For ester derivatives like this compound, hydrolysis of the carboxylate group is a key concern. Comparing degradation profiles with structurally similar compounds (e.g., Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate) provides mechanistic insights .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue/TechniqueReference
Bond length (C-Br)~1.89 Å (SC-XRD)
Ring puckering (θ, φ)Calculated via Cremer-Pople method
Refinement softwareSHELXL-2018

Q. Table 2: Analytical Techniques for Purity Assessment

TechniqueApplicationExample from Evidence
HRMSMolecular weight confirmation
UHPLC-UV/visImpurity profiling
XRFBromine quantification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.